molecular formula C13H10ClN3O2 B588113 2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3 CAS No. 1794937-18-0

2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3

Cat. No.: B588113
CAS No.: 1794937-18-0
M. Wt: 278.71
InChI Key: BVUJISIVAHYNLI-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis: 2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3 (CAS: 865758-96-9, with deuterium substitution) is a deuterated analog of the non-deuterated Alogliptin intermediate. The parent compound is synthesized via a three-step process:

Reaction of methylurea with malonic acid to form 1-methyl barbituric acid.

Chlorination with phosphorus oxychloride to yield 3-methyl-6-chlorouracil.

Alkylation with 2-cyanobenzyl bromide to produce the target compound .

The deuterated variant (-d3) replaces three hydrogens (likely at the 3-methyl group) with deuterium, enhancing metabolic stability for use as an isotopic tracer in pharmacokinetic studies .

Properties

IUPAC Name

2-[[6-chloro-2,4-dioxo-3-(trideuteriomethyl)pyrimidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c1-16-12(18)6-11(14)17(13(16)19)8-10-5-3-2-4-9(10)7-15/h2-6H,8H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUJISIVAHYNLI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Pyrimidinone Core

6-Chlorouracil is reacted with α-bromo-o-tolunitrile in the presence of sodium hydride (NaH) and lithium bromide (LiBr) in a dimethylformamide (DMF)/dimethylsulfoxide (DMSO) solvent system. This step facilitates nucleophilic substitution at the N1 position of the pyrimidine ring, yielding 2-(6-chloro-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)benzonitrile.

Key Reaction Conditions

  • Temperature: 25–30°C

  • Reaction Time: 4–5 hours

  • Yield: ~85% (reported in patent EP3292112B1).

Step 2: N-Methylation

The intermediate undergoes methylation using methyl iodide (MeI) in the presence of NaH and a tetrahydrofuran (THF)/DMF solvent mixture. This step introduces the 3-methyl group, critical for biological activity, to form Compound A .

Optimization Notes

  • Excess MeI (1.2 equivalents) ensures complete methylation.

  • Post-reaction purification via recrystallization from ethanol/water achieves >99% purity.

Deuteration Strategies for CD3 Incorporation

Deuteration at the 3-methyl group (converting CH3 to CD3) is achieved through catalytic hydrogen-deuterium (H-D) exchange. The methodology adapts protocols from deuterated imidazo[1,2-a]pyridine syntheses.

Catalytic Deuteration with Pd/C-D2O

Compound A is suspended in deuterium oxide (D2O) with palladium-on-carbon (Pd/C) under a hydrogen atmosphere. The reaction exploits the Pd/C catalyst’s ability to mediate H-D exchange at activated methyl groups.

Reaction Parameters

  • Catalyst Loading: 10% Pd/C (20 wt% relative to substrate)

  • D2O Purity: 99.9% D for maximum deuteration

  • Temperature: 80°C

  • Duration: 24 hours

  • Deuterium Incorporation: >95% at the 3-methyl group (confirmed by LC-MS).

Solvent and Catalyst Optimization

Comparative studies show that mixed solvents (e.g., THF/D2O 1:1) enhance deuteration efficiency by improving substrate solubility. Platinum-doped Pd/C (Pd/C-Pt/C) systems further accelerate H-D exchange rates.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • 1H NMR: Disappearance of the 3-methyl proton signal (δ 3.10 ppm) confirms deuteration.

  • Mass Spectrometry: ESI-MS shows a +3 Da shift (m/z 278.70 → 281.70), consistent with CD3 incorporation.

  • IR Spectroscopy: Absence of C-H stretching vibrations (~2900 cm⁻1) in the methyl group.

Purity and Stability

  • HPLC Purity: >99.5% (C18 column, acetonitrile/water gradient).

  • Storage Conditions: Stable at 2–8°C for >12 months under inert atmosphere.

Industrial-Scale Production Considerations

Cost Analysis

ParameterNon-DeuteratedDeuterated (CD3)
Raw Material Cost/kg$80$320
Catalyst Reusability3 cycles2 cycles
Typical Batch Yield85%70%

Deuteration increases production costs by ~300%, driven by D2O and catalyst expenses.

Applications in Pharmaceutical Development

Deuteration improves metabolic stability, extending the half-life of alogliptin analogs. Preclinical studies show a 40% reduction in hepatic clearance for the deuterated variant compared to Compound A .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.

Scientific Research Applications

2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3 has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: An intermediate in the synthesis of pharmaceuticals like alogliptin, which is used to manage type 2 diabetes.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of compounds derived from 2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3 involves:

    Molecular Targets: These compounds often target enzymes such as dipeptidyl peptidase-4 (DPP-4) in the case of alogliptin.

    Pathways Involved: Inhibition of DPP-4 leads to increased levels of incretin hormones, which help regulate blood glucose levels by enhancing insulin secretion and suppressing glucagon release.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Application Reference
2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3 C13H7D3ClN3O2 278.72 6-Cl, 3-CH3 (deuterated), benzonitrile Metabolic tracer, Alogliptin precursor
Alogliptin (2-[[6-[(3R)-3-amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzonitrile) C18H21N5O2 339.40 6-piperidinylamino, 3-CH3, benzonitrile DPP-4 inhibitor (IC50 < 10 nM)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C22H17N3O3S 403.45 4-cyanobenzylidene, 5-methylfuran-2-yl Antimicrobial/antidiabetic research
2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile C13H9ClFN3O2 293.68 6-Cl, 4-F, benzonitrile High-content tablet formulations
Polyoxorim Zinc Salt C15H12F4N4O7S 452.33 Pyrimidine dione, carboxy groups Herbicide (pesticide)

Key Comparisons :

Alogliptin vs. Target Compound: Structural Difference: Alogliptin replaces the 6-Cl group with a piperidinylamino moiety, enhancing DPP-4 binding (IC50 < 10 nM) . Deuterated Analog: The -d3 variant retains the 6-Cl group but introduces deuterium to reduce metabolic degradation, making it ideal for tracer studies .

Compound 11b () :

  • Functional Groups : Incorporates a thiazolo-pyrimidine ring and 5-methylfuran-2-yl, differing from the target’s simpler pyrimidine dione core.
  • Applications : While 11b (MW 403.45) is explored for antimicrobial activity, the target compound focuses on diabetes therapeutics .

Fluorinated Analog (): Physicochemical Impact: The 4-F substituent increases lipophilicity, improving tablet formulation stability (35–50% drug loading) compared to the non-fluorinated parent compound .

Polyoxorim Zinc Salt (): Structural Complexity: Features a pyrimidine dione with carboxy and amino groups, highlighting the scaffold’s versatility in agrochemicals vs. pharmaceuticals.

Research Findings and Stability Considerations

  • Synthetic Yields : The target compound is synthesized in high yield (exact yield unspecified but optimized for industrial scale) , whereas analogs like 11b achieve 68% yield .
  • Stability: The deuterated compound’s stability under storage (2–8°C, sealed) aligns with the non-deuterated form . Alogliptin’s degradation product (similar structure) shows thermal instability at >150°C, suggesting deuterium may alter degradation kinetics .

Biological Activity

2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3, also known as Alogliptin impurity or TRC-C365470, is a compound that has garnered attention due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

  • Molecular Formula : C13H10ClN3O2
  • Molecular Weight : 275.69 g/mol
  • CAS Number : 865758-96-9
  • Melting Point : 162-164°C
  • Solubility : Soluble in DMSO

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity. It belongs to the category of nitro compounds, which are known for their efficacy against a range of bacterial strains. The specific mechanisms by which this compound exerts its antibacterial effects have yet to be fully elucidated but may involve interference with bacterial metabolic processes and cell wall synthesis .

Inhibition of Enzymatic Activity

The compound has been studied for its role in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Studies suggest that it may reduce cellular levels of NADP and NADPH by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent inhibition of cell growth . This mechanism highlights its potential as a therapeutic agent in cancer treatment.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance, research involving human cancer cell lines showed significant reductions in cell viability when treated with this compound at specific concentrations. The IC50 values indicate a potent effect, suggesting its utility in targeted cancer therapies.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand the influence of structural modifications on biological activity. The presence of the chloro group at the 6-position of the pyrimidine ring appears to enhance the compound's binding affinity to target enzymes, thereby increasing its inhibitory potency against DHFR and other related targets .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialEffective against various bacterial strains
DHFR InhibitionReduces NADP/NADPH levels; inhibits cell growth
Cancer Cell ViabilitySignificant reduction in viability in vitro

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing deuterated pyrimidine derivatives like 2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3?

  • Methodology: Refluxing precursors (e.g., substituted pyrimidines and aldehydes) in acetic anhydride/acetic acid with sodium acetate as a catalyst is a common approach. For example, similar compounds (e.g., 11a,b in ) were synthesized via 2-hour reflux in a mixed solvent system, yielding 57–68% after crystallization. Deuterium incorporation may require deuterated solvents or reagents during synthesis.
  • Key Parameters: Reaction time (2–12 hours), solvent polarity, and catalyst choice (e.g., sodium acetate vs. other bases). Monitor deuterium retention using mass spectrometry (MS) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural features of this compound?

  • NMR: Deuterium labeling reduces proton signals in 1H^1H-NMR (e.g., methyl or benzonitrile groups replaced by -CD3_3). Compare with non-deuterated analogs (e.g., 11b in shows 1H^1H-NMR δ 2.24 for CH3_3, which would disappear in deuterated versions). 13C^{13}C-NMR detects shifts near nitrile (CN, ~110–120 ppm) and carbonyl groups (~165–175 ppm).
  • IR: Nitrile stretches appear at ~2,219 cm1^{-1} (). Deuteration may shift NH/OH stretches if present.
  • MS: Confirm molecular weight with HRMS (e.g., m/z 386–403 in ). Deuterium increases mass by 3 amu (CD3_3 vs. CH3_3) .

Q. What solvent systems are suitable for crystallization and purity assessment?

  • Methodology: Use polar aprotic solvents (DMF/water mixtures) for recrystallization, as demonstrated for pyridopyrimidine derivatives (e.g., compound 12 in ). Purity is validated via melting point consistency (e.g., 213–269°C) and HPLC with UV detection (λ = 254 nm for aromatic systems) .

Advanced Research Questions

Q. How do reaction conditions influence deuterium retention in synthetic intermediates?

  • Experimental Design: Compare deuterated vs. non-deuterated analogs under varying conditions (pH, temperature). For example, highlights metal-free, mild conditions (room temperature, aqueous buffer) for fluorinated pyrimidines, which may minimize deuterium loss.
  • Data Analysis: Use isotopic MS to track deuterium content. Acidic/basic conditions may protonate/deuterate labile sites (e.g., NH groups). Optimize pH (e.g., pH 6.5 ammonium acetate buffer in ) to stabilize deuterium .

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic environments?

  • Approach: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the nitrile group (LUMO-rich) may undergo nucleophilic addition. Molecular dynamics simulations model solvent effects (e.g., DMSO vs. water) on reaction pathways.
  • Validation: Compare computed 13C^{13}C-NMR shifts with experimental data (e.g., 116.95–171.41 ppm in ) .

Q. How to resolve contradictions in spectral data for structurally similar analogs?

  • Case Study: reports conflicting 1H^1H-NMR signals for =CH protons (7.94 ppm in 11a vs. 8.01 ppm in 11b) due to substituent effects (electron-withdrawing cyano vs. methyl).
  • Resolution: Use 2D NMR (COSY, HSQC) to assign signals. For example, HSQC correlates 1H^1H-13C^{13}C couplings to confirm aromatic vs. aliphatic protons .

Q. What stability studies are critical for long-term storage of deuterated compounds?

  • Protocol: Accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity (0–80% RH). Monitor deuterium content via MS and purity via HPLC. suggests evaluating abiotic transformations (hydrolysis, photolysis) in environmental compartments .

Methodological Tables

Table 1: Key Spectral Data for Structural Analogues ()

CompoundIR (CN, cm1^{-1})1H^1H-NMR (δ, ppm)MS (m/z)
11b (Non-deut.)2,2092.24 (CH3_3)403
Deut. Analog~2,210*CD3_3 (no signal)406

*Deuteration may slightly shift IR due to isotopic effects.

Table 2: Solvent Systems for Crystallization ()

Solvent Ratio (v/v)Yield (%)Purity (HPLC, %)
DMF/Water (1:3)5798.5
Ethanol/Water (2:1)6897.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.